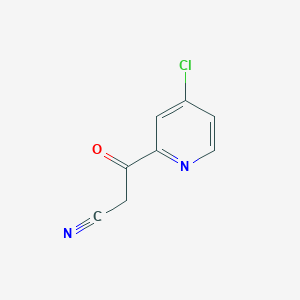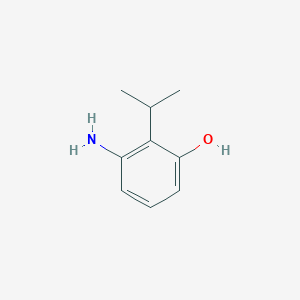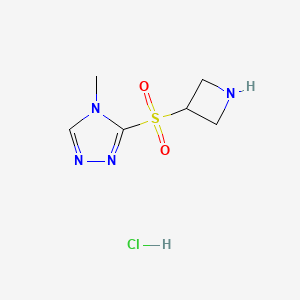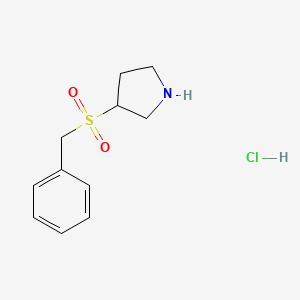
3-(4-Chloropyridin-2-yl)-3-oxopropanenitrile
Descripción general
Descripción
“(4-Chloropyridin-2-yl)methanol” is a chemical compound with the formula C6H6ClNO. It has a molecular weight of 143.57 . It’s used for research purposes .
Synthesis Analysis
The synthesis of “(4-Chloropyridin-2-yl)methanol” involves several stages . The first stage involves the reaction with 3-chloro-benzenecarboperoxoic acid in dichloromethane at 20℃ for 1.5 hours. The second stage involves heating at 100℃ for 1 hour. The third stage involves the reaction with sodium hydroxide and water in methanol at 0 - 20℃ for 1.5 hours .
Molecular Structure Analysis
The molecular structure of “(4-Chloropyridin-2-yl)methanol” consists of a pyridine ring attached to a benzyl group via a carbamate linkage .
Physical And Chemical Properties Analysis
“(4-Chloropyridin-2-yl)methanol” is a liquid with a density of 1.3±0.1 g/cm3 . It has a boiling point of 238.6±25.0 °C at 760 mmHg . The melting point is 0ºC . The flash point is 98.1±23.2 °C .
Aplicaciones Científicas De Investigación
Versatile Fluorophore Synthesis
Researchers have developed a straightforward and highly effective protocol for synthesizing a new class of poly-functionalized innovative nicotinonitriles incorporating pyrene and/or fluorene moieties. This synthesis utilizes a domino four-component condensation reaction, showcasing the compound's potential in creating materials with strong blue-green fluorescence emission, which could find applications in various areas including materials science (E. Hussein, N. El Guesmi, & Saleh A. Ahmed, 2019).
Organic Synthesis Applications
The compound has been used in oxidative cyclizations with conjugated alkenes to synthesize 4,5-dihydrofuran-3-carbonitriles containing heterocycles, demonstrating its utility in creating structurally diverse organic compounds. This process highlights its application in organic synthesis, offering a pathway to compounds with potential biological and pharmacological activities (M. Yılmaz, Neşe Uzunalioğlu, & A. Pekel, 2005).
Heterocyclic Compound Synthesis
Further research has focused on the synthesis of different heterocyclic compounds derived from 3-(1H-indol-3-yl)-3-oxopropanenitrile, a closely related compound. This synthesis underlines the importance of such compounds as precursors for creating heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals (A. Fadda, A. El‐Mekabaty, I. Mousa, & K. Elattar, 2014).
Advanced Material Development
Another study highlighted the synthesis of indole–cycloalkyl[b]pyridine hybrids via a four-component six-step tandem process. This process underscores the potential of using such compounds in the development of advanced materials with unique structural and functional properties (M. Muthu, Rakkappan Vishnu Priya, A. Almansour, R. Suresh Kumar, & R. Kumar, 2018).
Corrosion Inhibition
Research into tetrahydrocarbazole derivatives as corrosion inhibitors for zinc in HCl solution has shown that compounds structurally similar to 3-(4-Chloropyridin-2-yl)-3-oxopropanenitrile can serve as effective corrosion inhibitors, highlighting its potential industrial application in protecting metals against corrosion (A. Fouda & M. Abdallah, 2010).
Safety and Hazards
“(4-Chloropyridin-2-yl)methanol” is classified as a warning signal word . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
3-(4-chloropyridin-2-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-6-2-4-11-7(5-6)8(12)1-3-10/h2,4-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMKAJXTJVXJTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-Amino-5-(2-thienyl)phenyl]-2-(1-piperazinyl)-6-quinolinecarboxamide](/img/structure/B1379075.png)
![8-Bromoimidazo[1,2-a]pyridin-3-amine](/img/structure/B1379077.png)




![2-[2-(Methylsulfonyl)ethyl]piperidine hydrochloride](/img/structure/B1379087.png)


![{[4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride](/img/structure/B1379090.png)
![1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidine-3-carboxylic acid dihydrochloride](/img/structure/B1379093.png)
